4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester
Description
4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester is a complex organic compound with the molecular formula C23H34B2FNO5. It is a derivative of boronic acid and is used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry .
Properties
IUPAC Name |
3-fluoro-6-(2-methylpropoxy)-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34B2FNO5/c1-14(2)13-28-17-11-16(24-29-20(3,4)21(5,6)30-24)19(26)18(15(17)12-27)25-31-22(7,8)23(9,10)32-25/h11,14H,13H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQCOEPFJNFWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34B2FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester typically involves the reaction of 4-cyano-2-fluoro-5-isobutoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the formation of a boronate ester linkage, which is facilitated by the presence of pinacol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing intermediates.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate ester linkage .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing intermediates, and substituted boronate esters. These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .
Scientific Research Applications
4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester involves its ability to form stable boronate ester linkages. These linkages are crucial in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound interacts with molecular targets through its boron atoms, which can form reversible covalent bonds with diols and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the cyano and fluoro substituents.
4-Cyano-2-fluorophenylboronic acid pinacol ester: Similar but without the isobutoxy group.
2-Fluoro-5-isobutoxyphenylboronic acid pinacol ester: Similar but without the cyano group.
Uniqueness
4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester is unique due to the presence of both cyano and fluoro substituents along with the isobutoxy group. These substituents enhance its reactivity and stability, making it a valuable reagent in organic synthesis and various industrial applications .
Biological Activity
Overview
4-Cyano-2-fluoro-5-isobutoxy-1,3-phenyldiboronic acid pinacol ester (CAS: 2377606-11-4) is a complex organic compound with the molecular formula . This compound is a derivative of boronic acid and has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its unique structural features and biological activities.
The biological activity of this compound is primarily attributed to its ability to form stable boronate ester linkages. These linkages are crucial for various chemical reactions, especially in the formation of carbon-carbon bonds. The boron atoms in the compound can interact with molecular targets through reversible covalent bonding with diols and other nucleophiles, which is essential for its applications in drug development and delivery systems.
Applications in Biological Research
- Drug Development : The compound is explored for its potential as a boron-containing drug, particularly in targeted therapies such as boron neutron capture therapy (BNCT) for cancer treatment. BNCT utilizes the unique properties of boron to selectively destroy cancer cells when exposed to thermal neutrons.
- Suzuki-Miyaura Coupling : It serves as a reagent in Suzuki-Miyaura coupling reactions, which are vital for creating complex organic molecules by forming carbon-carbon bonds.
- Material Science : The compound is also used in the production of advanced materials, where its reactivity can be harnessed to create new polymeric structures or catalysts.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Cyano-2-fluorophenylboronic acid pinacol ester | C13H15BFNO2 | Lacks isobutoxy group |
| Phenylboronic acid pinacol ester | C12H17BO2 | Simpler structure without cyano or fluoro substituents |
| 4-Cyano-2-fluorophenylboronic acid | C13H12BFN | No pinacol ester linkage |
The presence of both cyano and fluoro substituents along with the isobutoxy group enhances its reactivity and stability compared to these similar compounds.
Case Study 1: Boron Neutron Capture Therapy
A study investigated the efficacy of boron-containing compounds, including derivatives like this compound, in BNCT. The results indicated that compounds with optimized boron content significantly improved tumor targeting and reduced damage to surrounding healthy tissues.
Case Study 2: Organic Synthesis Applications
In a series of reactions involving Suzuki-Miyaura coupling, this compound demonstrated superior yields compared to traditional reagents. The enhanced stability and reactivity led to faster reaction times and higher product purity, making it a preferred choice for synthetic chemists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
